
tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidin-2,5-dione (succinimide) core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is structurally significant in medicinal chemistry and drug design, particularly in the development of cereblon (CRBN) effectors, which are critical for targeted protein degradation via proteolysis-targeting chimeras (PROTACs) . Its synthesis typically involves the reaction of Boc-protected asparagine derivatives with carbodiimides or carbonyl diimidazole (CDI) under reflux conditions, yielding moderate to high purity .
The Boc group enhances solubility and stability during synthetic processes, while the dioxopyrrolidin moiety enables selective interactions with biological targets, such as CRBN, by mimicking endogenous ligands like thalidomide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method is the reaction of tert-butyl carbamate with 2,5-dioxopyrrolidin-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It has shown potential in modulating neurotransmitter systems, particularly in relation to anticonvulsant properties. The compound's ability to interact with GABAergic and glutamatergic pathways positions it as a candidate for further pharmacological exploration .
Medicine
This compound is investigated for its therapeutic potential, particularly in the treatment of neurological disorders such as epilepsy. Studies have indicated that compounds in the 2,5-dioxopyrrolidine class exhibit significant anticonvulsant effects, suggesting that this compound could be developed into a therapeutic agent .
Industry
This compound is also utilized in industrial applications, including the development of new materials and chemical processes. Its stability and reactivity make it suitable for various chemical manufacturing processes.
Case Study 1: Anticonvulsant Activity
A study conducted on structurally similar compounds demonstrated their efficacy in reducing seizure activity in animal models. The research highlighted the importance of the dioxopyrrolidine moiety in enhancing anticonvulsant effects through modulation of neurotransmitter systems .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of related compounds showed significant reductions in oxidative stress markers in neuronal cells exposed to amyloid beta peptides. These findings suggest that this compound may offer protective effects against neurodegenerative conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
tert-Butyl (S)-(2,5-dioxopyrrolidin-3-yl)carbamate (2a)
- Structural Difference: Stereoisomer of the target compound, with an (S)-configuration at the 3-position of the pyrrolidinone ring.
- Synthesis : Synthesized from N-Boc-L-asparagine using CDI in THF under reflux, achieving a 78% yield .
- Role : Demonstrates enantioselective binding to CRBN, highlighting the importance of stereochemistry in cereblon effector activity .
tert-Butyl (4-((((2,5-dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10a)
- Structural Difference : Incorporates a benzylcarbamate-linked substituent, increasing molecular weight and steric bulk.
- Synthesis : Prepared via coupling of 3a (tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate) with chloromethyl carbamate intermediates, yielding 4.3 g of product .
- Application: Used as a precursor for aminomethylphenyl derivatives (e.g., 11a), which are intermediates in PROTAC synthesis .
tert-Butyl (4-((((2,6-dioxopiperidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10b)
- Structural Difference : Replaces the pyrrolidin-2,5-dione core with a piperidin-2,6-dione (glutaramide) ring.
- Synthesis : Similar to 10a but using 3b (2,6-dioxopiperidin-3-yl carbamate) as the starting material .
- Biological Relevance: Piperidinone derivatives often exhibit enhanced CRBN-binding affinity compared to pyrrolidinone analogues, as seen in lenalidomide derivatives .
Biological Activity
tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate, commonly referred to as (R)-tert-butyl (2,5-dioxopyrrolidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C₁₁H₁₅N₂O₄, with a molecular weight of approximately 214.22 g/mol. The compound features a pyrrolidine ring that incorporates two carbonyl groups and a tert-butyl carbamate moiety. These structural elements contribute to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it can bind to various molecular targets, influencing pathways involved in disease processes such as cancer and neurological disorders. The exact mechanisms are context-dependent but often involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : Interaction with receptor sites can lead to changes in cellular signaling and function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | C₁₂H₁₂N₂O₄ | Enantiomeric form; potential stereoselective activity |
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | C₁₁H₁₃N₂O₄ | Different substituents affecting solubility |
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | C₁₆H₁₈N₂O₄ | Distinct pharmacological profile |
This table illustrates how the unique stereochemistry and functional groups of this compound may confer distinct biological properties compared to its analogs.
Research Findings and Case Studies
- Anticonvulsant Activity : A study highlighted the potential anticonvulsant properties of pyrrolidine derivatives. This compound showed promising results in preclinical models for seizure control, suggesting its utility in treating epilepsy .
- Cancer Research : In investigations related to oncogenic pathways, the compound was found to inhibit the phosphatase SHP2, which plays a critical role in the Ras-MAPK signaling pathway. This inhibition could lead to reduced tumor growth in specific cancer types .
- Metabolic Stability : Recent studies have indicated that derivatives of this compound exhibit high metabolic stability in plasma and intestinal environments. This property is crucial for enhancing bioavailability and therapeutic efficacy when administered .
Q & A
Basic Questions
Q. What are the established synthetic routes for tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate, and how are reaction conditions optimized?
tert-Butyl carbamate derivatives are typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, this compound can be prepared by reacting 3-aminopyrrolidine-2,5-dione with Boc anhydride in the presence of a base like triethylamine or DMAP in dichloromethane at 0–25°C . Optimization involves controlling stoichiometry (1:1.2 amine:Boc anhydride) and reaction time (4–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR confirm Boc group incorporation (e.g., tert-butyl singlet at δ 1.4 ppm in H NMR). Conformational analysis via NOESY can reveal spatial arrangements of substituents .
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL resolves bond lengths and angles. For example, Chmielewski et al. (2016) reported a C=O bond length of 1.23 Å in the pyrrolidinone ring, consistent with resonance stabilization . Typical SHELXL refinement parameters include R1 < 0.05 and wR2 < 0.12 for high-resolution data .
Advanced Questions
Q. How can diastereoselectivity in Diels-Alder reactions involving tert-butyl carbamate derivatives be controlled?
tert-Butyl carbamates act as electron-deficient dienes in Diels-Alder reactions. Steric and electronic effects dictate stereochemical outcomes:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity with electron-rich dienophiles like maleic anhydride.
- Temperature : Lower temperatures (−20°C to 0°C) favor endo selectivity due to kinetic control. Omar et al. (2022) achieved >90% endo selectivity in reactions with nitroolefins using tert-butyl carbamates .
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) stabilize transition states, improving diastereomeric ratios (dr > 10:1) .
Q. What experimental and computational strategies resolve contradictions in reaction mechanisms for tert-butyl carbamate derivatives?
Discrepancies between proposed mechanisms (e.g., concerted vs. stepwise pathways in cycloadditions) are addressed by:
- Kinetic isotope effects (KIE) : KIE > 1.0 supports a concerted mechanism.
- DFT calculations : Modeling transition states (e.g., at the B3LYP/6-31G* level) identifies energy barriers. For example, Wang et al. (2022) used DFT to confirm a stepwise radical pathway in photoredox-mediated reactions .
- Cross-over experiments : Mixing isotopically labeled reactants rules out intermediates in SN1-like processes .
Properties
IUPAC Name |
tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNLCKRUARJETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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